

# 2-Acetyloxazole: A Technical Guide to its Physicochemical Properties and Synthetic Methodologies

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## Compound of Interest

Compound Name: **1-(Oxazol-2-yl)ethanone**

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## Abstract

2-Acetyloxazole, a five-membered heterocyclic ketone, represents a key structural motif in medicinal chemistry and natural product synthesis. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-acetyloxazole, alongside generalized experimental protocols for its synthesis and characterization. Due to a scarcity of publicly available experimental data for this specific compound, this guide leverages information on closely related oxazole derivatives to provide a predictive framework for its properties and reactivity.

## Physicochemical Characteristics

While specific, experimentally verified data for 2-acetyloxazole is limited, a number of its physical properties have been estimated and are summarized in the table below. These values provide a useful starting point for experimental design and handling.

Property	Value (Estimated)	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>2</sub>	-
Molecular Weight	111.10 g/mol	-
Appearance	Colorless to pale yellow liquid	
Boiling Point	177.00 - 178.00 °C @ 760.00 mm Hg	
Vapor Pressure	1.040 mmHg @ 25.00 °C	
Flash Point	142.00 °F (61.10 °C) (Closed Cup)	
Solubility	Soluble in water (2.157e+005 mg/L @ 25 °C)	
logP (o/w)	-0.213	

## Spectroscopic Characterization (Predicted)

Direct experimental spectra for 2-acetyloxazole are not readily available in the scientific literature. However, based on the analysis of related oxazole and acetyl-heterocycle structures, the following spectroscopic characteristics can be predicted.

### 1H NMR Spectroscopy

The proton NMR spectrum of 2-acetyloxazole is expected to show distinct signals for the acetyl group protons and the protons on the oxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the heteroatoms in the oxazole ring.

- CH<sub>3</sub> (acetyl group): A singlet, likely in the region of  $\delta$  2.5-2.8 ppm.
- H4 and H5 (oxazole ring): Two doublets in the aromatic region ( $\delta$  7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of the oxazole ring.

### 13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

- C=O (acetyl group): A signal in the downfield region, typically around  $\delta$  190-200 ppm.
- CH<sub>3</sub> (acetyl group): A signal in the aliphatic region, expected around  $\delta$  25-30 ppm.
- C2, C4, C5 (oxazole ring): Signals in the aromatic region, with C2 being the most downfield due to its position between two heteroatoms.

## Infrared (IR) Spectroscopy

The IR spectrum of 2-acetyloxazole will be characterized by the stretching vibrations of its key functional groups.

- C=O Stretch (ketone): A strong, sharp absorption band in the region of 1680-1720 cm<sup>-1</sup>.
- C=N Stretch (oxazole ring): A medium to strong absorption band around 1600-1650 cm<sup>-1</sup>.
- C-O-C Stretch (oxazole ring): Absorption bands in the fingerprint region, typically between 1000-1300 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of 2-acetyloxazole (111.10 g/mol). Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and cleavage of the oxazole ring.

## Chemical Reactivity and Synthesis

The oxazole ring is a stable aromatic system. The acetyl group at the 2-position acts as an electron-withdrawing group, influencing the reactivity of the ring.

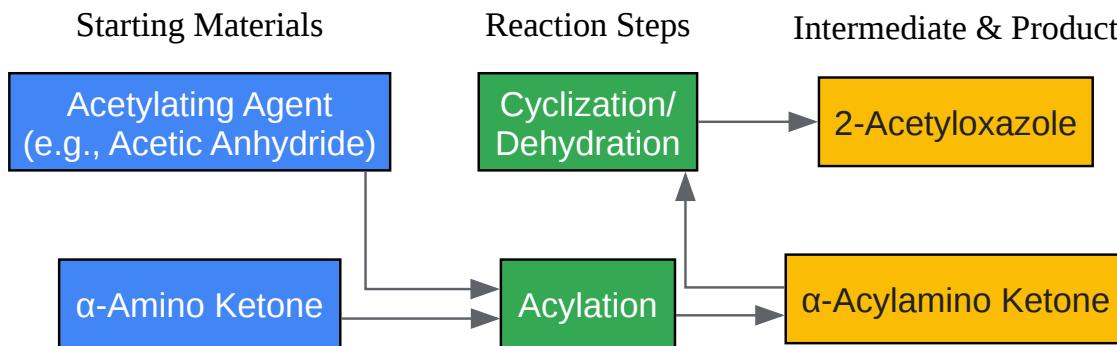
## General Reactivity of the Oxazole Ring

- Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the presence of the electronegative nitrogen and oxygen atoms.

- Nucleophilic Aromatic Substitution: The 2-position of the oxazole ring is susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group like the acetyl group.
- Deprotonation: The proton at the C5 position is the most acidic proton on the oxazole ring and can be removed by strong bases.

## Synthesis of 2-Substituted Oxazoles: A General Workflow

While a specific, validated protocol for the synthesis of 2-acetyloxazole is not readily available, a general and widely used method for the synthesis of 2-substituted oxazoles is the Robinson-Gabriel synthesis and its variations. This involves the cyclization of  $\alpha$ -acylamino ketones. A general workflow for such a synthesis is depicted below.



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A generalized workflow for the synthesis of 2-acetyloxazole.

## Representative Experimental Protocol for Oxazole Synthesis

The following is a generalized procedure for the synthesis of a 2-substituted oxazole, which could be adapted for the synthesis of 2-acetyloxazole.

Materials:

- $\alpha$ -Amino ketone hydrochloride
- Pyridine
- Acetyl chloride
- Dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid)
- Anhydrous solvent (e.g., dichloromethane, toluene)

**Procedure:**

- Acylation: The  $\alpha$ -amino ketone hydrochloride is suspended in an anhydrous solvent. Pyridine is added, followed by the slow addition of acetyl chloride at low temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC).
- Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>) and the solvent is removed under reduced pressure to yield the crude  $\alpha$ -acylamino ketone.
- Cyclization: The crude  $\alpha$ -acylamino ketone is dissolved in a suitable solvent and treated with a dehydrating agent. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
- Purification: The reaction mixture is cooled, and the solvent is removed. The residue is purified by column chromatography on silica gel to afford the 2-acetyloxazole.

## Biological and Medicinal Significance

The oxazole moiety is a key component in a wide range of biologically active natural products and synthetic compounds. Oxazole derivatives have been reported to exhibit a variety of pharmacological activities, including:

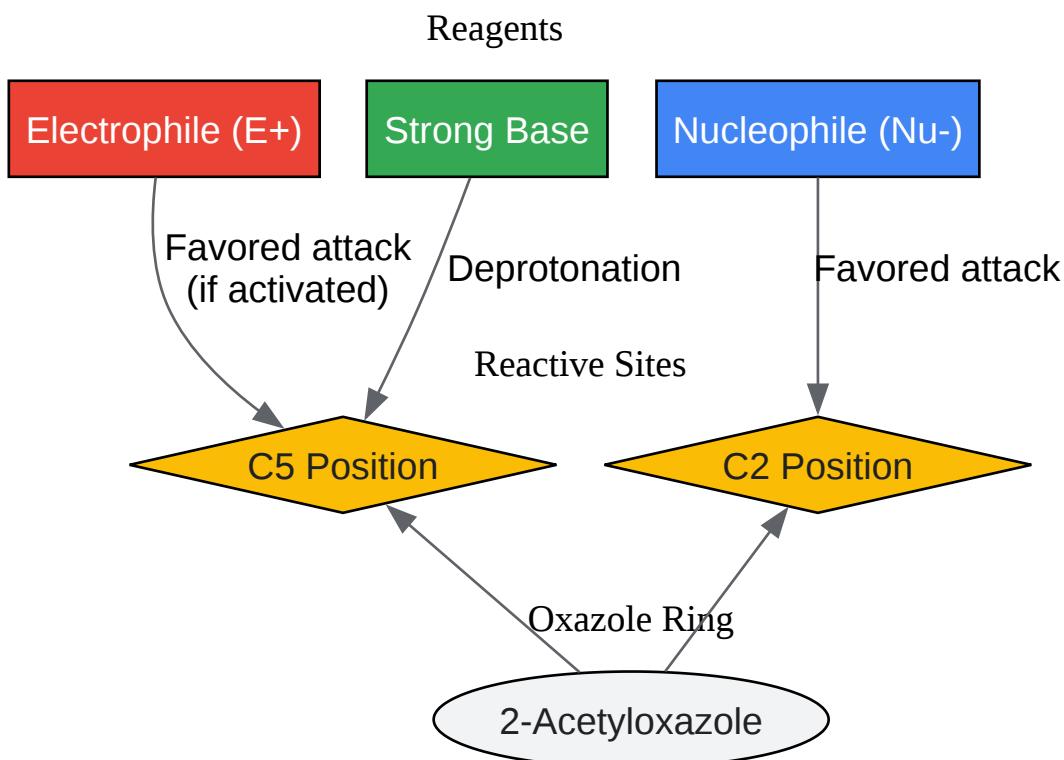
- Anti-inflammatory
- Antimicrobial
- Anticancer

- Antiviral

The acetyl group at the 2-position of the oxazole ring can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

## Logical Relationship of Oxazole Reactivity

The reactivity of the oxazole ring is a function of its electronic properties. The following diagram illustrates the key reactive sites and their susceptibility to different types of reagents.



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Key reactive sites on the 2-acetyloxazole ring.

## Conclusion

2-Acetyloxazole is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is currently

limited in the public domain, this guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, and general synthetic approaches based on the well-established chemistry of oxazole derivatives. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this promising molecule.

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